Computed Lipophilicity (LogP) Differentiation: Boc-Ile-NHNH₂ (LogP 0.92) vs. Boc-Val-NHNH₂ (LogP 2.01)
The target compound, Boc-L-isoleucine hydrazide (CAS 39571-37-4), exhibits a computationally predicted LogP of 0.9157 as reported in vendor computational chemistry data . In contrast, the closely related valine-derived analog Boc-Val-NHNH₂ (CAS 72039-28-2) has a predicted LogP of 2.0077 based on independent computational data [1]. The approximate 1.1 log unit difference (ΔLogP ≈ −1.09) indicates that the isoleucine-derived hydrazide is substantially less lipophilic than the valine analog, despite the valine analog having a lower molecular weight (231.29 vs. 245.32 g·mol⁻¹). Both compounds share an identical topological polar surface area (TPSA) of 93.45 Ų [1], meaning the lipophilicity difference arises solely from the side chain structure—sec-butyl (isoleucine) vs. isopropyl (valine). The constitutional isomer Boc-Leu-NHNH₂ (CAS 77284-59-4) has a predicted LogP of 0.9157, numerically identical to the target by this computational method , but differs in side chain branching (isobutyl vs. sec-butyl), which can influence steric accessibility and metabolic stability in downstream conjugates.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.9157 (ChemScene computational prediction), TPSA = 93.45 Ų |
| Comparator Or Baseline | Boc-Val-NHNH₂ (CAS 72039-28-2): LogP = 2.0077, TPSA = 93.45 Ų; Boc-Leu-NHNH₂ (CAS 77284-59-4): LogP = 0.9157, TPSA = 93.45 Ų |
| Quantified Difference | ΔLogP (Target − Boc-Val-NHNH₂) ≈ −1.09 log units; ΔLogP (Target − Boc-Leu-NHNH₂) ≈ 0.00 (numerical, but structural branching differs) |
| Conditions | In silico computational prediction using vendor-provided algorithms; not experimentally measured logP |
Why This Matters
When selecting a Boc-amino acid hydrazide for conjugate or prodrug design, the ~1.1 log unit lipophilicity difference versus the valine analog translates to roughly a 12-fold difference in partition coefficient, directly affecting membrane permeability, aqueous solubility, and pharmacokinetic profile of the final conjugate—making the isoleucine variant preferable for applications requiring reduced lipophilicity without sacrificing TPSA.
- [1] Molbase. tert-Butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate (CAS 72039-28-2): LogP 2.0077, PSA 93.45. Available at: https://qiye.molbase.cn (Accessed 2026-05-04). View Source
